1,1'-(3-Methylpent-2-ene-2,5-diyl)dibenzene
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Overview
Description
. It is a derivative of pentene with two phenyl groups attached to the carbon chain. This compound is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene can be synthesized through the dimerization of alpha-methylstyrene. The reaction typically involves the use of a catalyst such as aluminum chloride (AlCl3) under controlled temperature and pressure conditions . The reaction proceeds as follows:
2C6H5C(CH3)=CH2→C6H5C(CH3)=CHCH2C(CH3)C6H5
Industrial Production Methods
In industrial settings, the production of 1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene involves large-scale dimerization processes using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced catalysts and reaction monitoring systems ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperature and pressure.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized as a molecular weight regulator and chain transfer agent in polymerization processes.
Mechanism of Action
The mechanism of action of 1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene involves its interaction with specific molecular targets and pathwaysAdditionally, its ability to undergo oxidation and reduction reactions allows it to participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diphenyl-4-methyl-2(E)-pentene
- 4-Methyl-2,4-diphenyl-1-pentene
- 1,1’-(1,3,3-Trimethylprop-1-ene-1,3-diyl)dibenzene
Uniqueness
1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
876062-15-6 |
---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
(3-methyl-4-phenylpent-3-enyl)benzene |
InChI |
InChI=1S/C18H20/c1-15(13-14-17-9-5-3-6-10-17)16(2)18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
InChI Key |
IXODXLPNWKNHCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C1=CC=CC=C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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